3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid
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Overview
Description
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their significant roles in medicinal chemistry, including their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid, often involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or other suitable substrates . This reaction is typically regioselective and can be catalyzed by various metal catalysts such as Cu(I) or Ru(II) . recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns .
Industrial Production Methods
Industrial production of isoxazole derivatives may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins, thereby influencing cellular functions . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid
- 3-(2-Methylphenyl)-4-isoxazolyl]butanoic acid
- 3-(2-Methylphenyl)-4-isoxazolyl]acetic acid
Uniqueness
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid is unique due to its specific structure, which imparts distinct biological activities and therapeutic potential compared to other similar compounds . The presence of the 2-methylphenyl group and the isoxazole ring contributes to its unique properties and makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2-oxazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-4-2-3-5-11(9)13-10(8-17-14-13)6-7-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNURBYUBVOFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC=C2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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